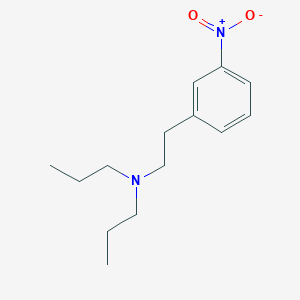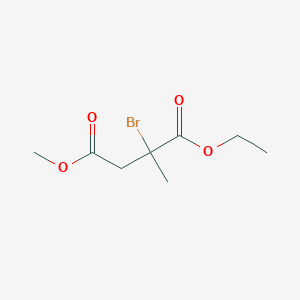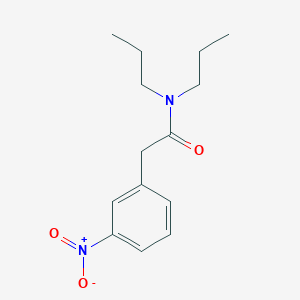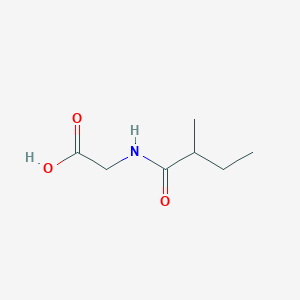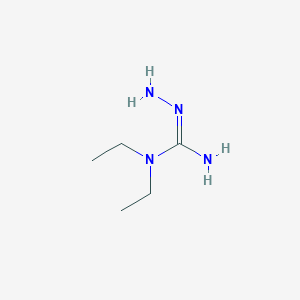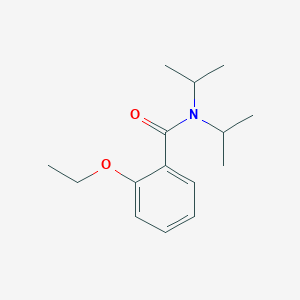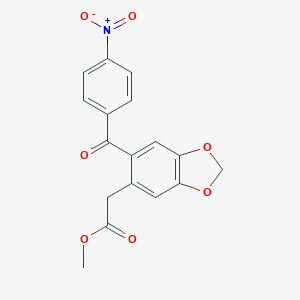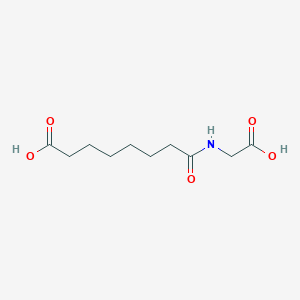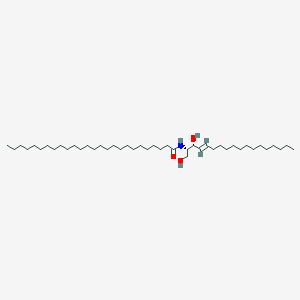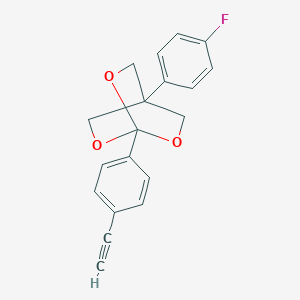
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its transporters are responsible for regulating its levels in the brain. TBOA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Efectos Bioquímicos Y Fisiológicos
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to have a variety of biochemical and physiological effects. In addition to its role in regulating glutamate levels, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to modulate the activity of various ion channels and receptors in the brain. It has also been shown to have anti-inflammatory properties and to modulate the activity of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in lab experiments is its high potency and selectivity for glutamate transporters. This makes it a valuable tool for studying the role of glutamate in the brain. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has some limitations as well. It can be toxic to cells at high concentrations, and its effects on other neurotransmitters and signaling pathways in the brain are not well understood.
Direcciones Futuras
There are several potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-. One area of interest is the development of new and more selective glutamate transporter inhibitors. Another area of interest is the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in the development of new treatments for neurological disorders such as epilepsy and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- and its potential applications in scientific research.
Métodos De Síntesis
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- can be synthesized through a multi-step process involving various chemical reactions. The most commonly used method involves the reaction of 4-ethynylphenylboronic acid with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1,3-dioxolane in the presence of a catalyst to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-.
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used extensively in scientific research, particularly in the field of neuroscience. Its ability to inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in the brain. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used to investigate the mechanisms underlying various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Número CAS |
131541-24-7 |
|---|---|
Nombre del producto |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- |
Fórmula molecular |
C19H15FO3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1-(4-ethynylphenyl)-4-(4-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15FO3/c1-2-14-3-5-16(6-4-14)19-21-11-18(12-22-19,13-23-19)15-7-9-17(20)10-8-15/h1,3-10H,11-13H2 |
Clave InChI |
ILVPAHNZXOTPCE-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
SMILES canónico |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
Otros números CAS |
131541-24-7 |
Sinónimos |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluoropheny l)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



